molecular formula C11H10F7N B12575691 N,N-Diethyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline CAS No. 186753-43-5

N,N-Diethyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline

Cat. No.: B12575691
CAS No.: 186753-43-5
M. Wt: 289.19 g/mol
InChI Key: FPZDMNBMRDTWAJ-UHFFFAOYSA-N
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Description

N,N-Diethyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline is an organofluorine compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group attached to an aniline core. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline typically involves the introduction of fluorine atoms and a trifluoromethyl group onto an aniline derivative. One common method is the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Diethyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms and a trifluoromethyl group can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline is unique due to the combination of diethyl groups, multiple fluorine atoms, and a trifluoromethyl group. This unique structure imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for specific applications in research and industry .

Properties

CAS No.

186753-43-5

Molecular Formula

C11H10F7N

Molecular Weight

289.19 g/mol

IUPAC Name

N,N-diethyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline

InChI

InChI=1S/C11H10F7N/c1-3-19(4-2)10-8(14)6(12)5(11(16,17)18)7(13)9(10)15/h3-4H2,1-2H3

InChI Key

FPZDMNBMRDTWAJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F

Origin of Product

United States

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